3'-Bromo-3-(1,3-dioxan-2-YL)propiophenone
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Overview
Description
3’-Bromo-3-(1,3-dioxan-2-YL)propiophenone is a chemical compound with the molecular formula C13H15BrO3 and a molecular weight of 299.16 g/mol . It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a 1,3-dioxane ring through a propiophenone linkage . This compound is typically found as a light yellow oil .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromo-3-(1,3-dioxan-2-YL)propiophenone involves the bromination of 3-(1,3-dioxan-2-YL)propiophenone. The reaction is typically carried out using bromine or a bromine source in the presence of a suitable solvent such as dichloromethane or chloroform . The reaction conditions often include maintaining a low temperature to control the rate of bromination and prevent over-bromination .
Industrial Production Methods
it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3’-Bromo-3-(1,3-dioxan-2-YL)propiophenone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group in the propiophenone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with the bromine atom replaced by the nucleophile.
Reduction: Alcohol derivatives of the original compound.
Oxidation: Carboxylic acids or other oxidized forms.
Scientific Research Applications
3’-Bromo-3-(1,3-dioxan-2-YL)propiophenone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3’-Bromo-3-(1,3-dioxan-2-YL)propiophenone is not fully understood. its reactivity is primarily attributed to the presence of the bromine atom and the carbonyl group in the propiophenone moiety . These functional groups can interact with various molecular targets, leading to different biochemical pathways and effects .
Comparison with Similar Compounds
Similar Compounds
3’-Chloro-3-(1,3-dioxan-2-YL)propiophenone: Similar structure but with a chlorine atom instead of bromine.
3’-Fluoro-3-(1,3-dioxan-2-YL)propiophenone: Similar structure but with a fluorine atom instead of bromine.
3’-Iodo-3-(1,3-dioxan-2-YL)propiophenone: Similar structure but with an iodine atom instead of bromine.
Uniqueness
3’-Bromo-3-(1,3-dioxan-2-YL)propiophenone is unique due to the specific reactivity of the bromine atom, which can participate in a variety of substitution reactions. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .
Properties
IUPAC Name |
1-(3-bromophenyl)-3-(1,3-dioxan-2-yl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO3/c14-11-4-1-3-10(9-11)12(15)5-6-13-16-7-2-8-17-13/h1,3-4,9,13H,2,5-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLLIUUWESDHTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(=O)C2=CC(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645910 |
Source
|
Record name | 1-(3-Bromophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898785-68-7 |
Source
|
Record name | 1-(3-Bromophenyl)-3-(1,3-dioxan-2-yl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898785-68-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Bromophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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